6-Ethoxy-2,3,4-trifluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFNNXQODYHRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1CBr)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Ethoxy 2,3,4 Trifluorobenzyl Bromide and Analogues
Established Synthetic Pathways to 6-Ethoxy-2,3,4-trifluorobenzyl bromide
Established routes to compounds like this compound typically involve a multi-step process that begins with the construction of a substituted toluene (B28343) precursor, followed by selective bromination at the benzylic position.
The synthesis of the direct precursor, 1-ethoxy-2,3,4-trifluoro-6-methylbenzene, is the initial critical step. While specific literature for this exact precursor is not prevalent, analogous syntheses suggest it would be prepared from corresponding polysubstituted benzene (B151609) derivatives through standard aromatic chemistry, such as nucleophilic aromatic substitution to introduce the ethoxy group, followed by other functional group interconversions.
Once the substituted toluene precursor is obtained, the key transformation is the regioselective bromination of the methyl group. The benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, making them susceptible to radical attack. libretexts.org This activation is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgpearson.com A primary method for achieving this is through free-radical bromination.
A widely used reagent for this purpose is N-bromosuccinimide (NBS). libretexts.org The reaction is typically initiated by light (photobromination) or a radical initiator like benzoyl peroxide. libretexts.orggoogle.com This method is favored because it maintains a low concentration of molecular bromine (Br₂), which minimizes competitive electrophilic aromatic substitution on the electron-rich benzene ring. chadsprep.com The reaction mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical, which then reacts with Br₂ to yield the desired benzyl (B1604629) bromide. libretexts.org
Optimizing the reaction conditions is crucial for maximizing the yield of the desired benzyl bromide and minimizing side products. Key parameters include the choice of solvent, initiator, and reaction temperature.
Historically, carbon tetrachloride (CCl₄) was a common solvent for NBS brominations, but due to its toxicity and environmental impact, it has been largely replaced. researchgate.net More environmentally benign solvents such as acetonitrile (B52724), hexane, or even water in biphasic systems have been successfully employed. researchgate.netorganic-chemistry.org The choice of solvent can influence reaction selectivity. For instance, studies on the photobromination of picolines have shown that dichloromethane (B109758) and benzene can be better solvents than carbon tetrachloride. researchgate.net
The selection of the radical initiator and its concentration is also vital. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. libretexts.org Irradiation with a suitable light source, such as a mercury vapor lamp or even a household compact fluorescent lamp (CFL), can also effectively initiate the reaction. organic-chemistry.org Temperature control is necessary to prevent undesired side reactions, including over-bromination or competitive aromatic bromination.
Exploration of Alternative Synthetic Routes for Fluorinated Benzyl Bromides
Beyond the direct bromination of toluene precursors, alternative strategies exist for synthesizing fluorinated benzyl bromides and their analogues. These often involve functional group interconversions, such as converting a benzyl alcohol to a benzyl bromide.
Free radical bromination remains one of the most important methods for functionalizing alkyl aromatic compounds. researchgate.net The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in a non-polar solvent, is a classic example of this technique. researchgate.net The reaction proceeds via a radical chain mechanism, where NBS serves as a source of bromine radicals. libretexts.org
The selectivity for the benzylic position over other positions is a key advantage of this method. pearson.com This is because the benzylic radical intermediate is significantly stabilized by resonance with the adjacent aromatic ring. libretexts.orgpearson.com While NBS is the most common reagent, other bromine sources can be used under radical conditions. chadsprep.com
The table below summarizes typical conditions for benzylic bromination of various toluene analogues.
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) |
| Propylbenzene | NBS | Benzoyl Peroxide | CCl₄ | 97 |
| 2,6-Dimethoxytoluene | NBS | Not specified | Not specified | Not specified |
| p-tert-butyl-toluene | NBS | Light | Hexane | Similar selectivity to CCl₄ |
| Toluene Analogues | N-Bromosuccinimide | Compact Fluorescent Lamp (CFL) | Acetonitrile | Good to Excellent |
This table is a compilation of data from various sources demonstrating the versatility of benzylic bromination. libretexts.orgresearchgate.netorganic-chemistry.orgmdpi.com
An alternative to radical bromination is the conversion of a precursor, typically a benzyl alcohol, into the corresponding benzyl bromide via nucleophilic substitution. Benzylic alcohols can be readily converted to benzyl bromides using various reagents.
Common brominating agents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid. mdpi.comgoogle.com The reaction of 2,6-dimethoxybenzyl alcohol with PBr₃ in diethyl ether, for instance, yields the corresponding bromide in 87% yield. mdpi.com Similarly, a process for preparing 3,5-bis(trifluoromethyl)benzyl bromide involves heating the corresponding alcohol with 48% HBr and concentrated H₂SO₄. google.com These reactions typically proceed through an Sₙ1 or Sₙ2 mechanism. Primary benzylic systems generally favor the Sₙ2 pathway, while secondary or tertiary systems, which can form a stable resonance-stabilized carbocation, react via the Sₙ1 pathway. stackexchange.comyoutube.com
The table below presents examples of converting benzyl alcohols to benzyl bromides.
| Starting Alcohol | Reagent(s) | Solvent | Yield (%) |
| 2,6-Dimethoxybenzyl alcohol | PBr₃ | Diethyl Ether | 87 |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | HBr (48%), H₂SO₄ | None (reagents as solvent) | 92 |
| General Primary/Secondary Alcohols | Thiourea, NBS | Dichloromethane | High to Excellent |
This table showcases various reagents used for the nucleophilic conversion of benzyl alcohols to bromides. organic-chemistry.orgmdpi.comgoogle.com
Advancements in Sustainable Synthesis Protocols for Benzylic Halides
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for the synthesis of benzylic halides. wjpmr.com This includes reducing the use of hazardous materials, improving energy efficiency, and minimizing waste. rsc.org
A major focus has been the replacement of hazardous chlorinated solvents like carbon tetrachloride in classical Wohl-Ziegler brominations. researchgate.net Research has demonstrated the efficacy of greener alternatives such as acetonitrile, water, ionic liquids, or even solvent-free conditions. researchgate.netorganic-chemistry.org Continuous-flow protocols using acetonitrile as a solvent have been developed, avoiding chlorinated solvents entirely. organic-chemistry.org
Another advancement is the move away from NBS towards using molecular bromine or generating bromine in situ. researchgate.net Oxidative halogenation using hydrogen peroxide with hydrogen bromide offers a more atom-economical approach. researchgate.net Furthermore, the energy source for initiating radical reactions has been a target for improvement. The use of energy-efficient LED lights instead of high-energy radiation sources like mercury lamps simplifies the reaction setup, reduces energy consumption, and can improve safety and yield without the need for chemical initiators. google.com These innovations are making the synthesis of benzyl halides a more environmentally friendly process. google.com
Reactivity Profiles and Mechanistic Investigations of 6 Ethoxy 2,3,4 Trifluorobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon of 6-Ethoxy-2,3,4-trifluorobenzyl bromide is a primary site for nucleophilic attack, leading to the displacement of the bromide leaving group. The reaction mechanism for such substitutions on benzylic halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and in some cases, a mixture of both. The operative mechanism is highly dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
Elucidation of SN1 and SN2 Mechanistic Pathways for Benzylic Halides
Benzylic halides are capable of reacting through both SN1 and SN2 mechanisms. quora.com The SN1 pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com The rate of this reaction is dependent only on the concentration of the substrate. Benzylic carbocations are notably stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. quora.com
Conversely, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. This pathway is characterized by an inversion of stereochemistry at the reaction center. For primary benzylic halides, the SN2 pathway is often favored due to reduced steric hindrance.
The competition between these two pathways is a key feature of benzylic halide reactivity. Factors that stabilize a carbocation intermediate, such as electron-donating groups on the benzene (B151609) ring and polar protic solvents, will favor the SN1 mechanism. youtube.com Conversely, strong nucleophiles and polar aprotic solvents tend to promote the SN2 pathway. youtube.com
Influence of Electronic and Steric Factors on Reaction Outcomes
The electronic nature of the substituents on the aromatic ring plays a critical role in determining the reaction pathway for this compound. The ethoxy group at the 6-position is an electron-donating group through resonance, which can stabilize the benzylic carbocation that would be formed in an SN1 reaction. However, the three fluorine atoms are strongly electron-withdrawing through the inductive effect, which would destabilize the carbocation. The cumulative effect of these opposing electronic influences will dictate the propensity for an SN1 versus an SN2 reaction.
Steric hindrance around the benzylic carbon can significantly impact the rate of SN2 reactions. libretexts.org In the case of this compound, the primary nature of the benzylic carbon suggests that steric hindrance is relatively low, which would generally favor an SN2 pathway. The ortho-substituents (ethoxy and a fluorine atom) may impart some steric congestion that could slightly disfavor a direct backside attack.
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Expected Effect on this compound |
| Electronic | Stabilized by the electron-donating ethoxy group; Destabilized by electron-withdrawing fluoro groups. | Less sensitive to electronic effects on the ring compared to SN1. | A complex interplay of opposing effects, likely making the SN1 pathway less favorable than for unsubstituted benzyl (B1604629) bromide. |
| Steric | Not directly affected by steric hindrance at the benzylic carbon. | The primary benzylic carbon favors this pathway, though ortho substituents may provide minor hindrance. | The SN2 pathway is likely to be a significant reaction channel. |
Solvent Effects and Catalysis in Benzylic Substitutions
The choice of solvent has a profound effect on the rates and mechanisms of nucleophilic substitution reactions. quora.com Polar protic solvents, such as water and alcohols, are effective at solvating both the leaving group anion and the carbocation intermediate, thereby favoring the SN1 pathway. youtube.com Polar aprotic solvents, such as acetone (B3395972) and DMSO, are less effective at solvating anions but can solvate cations, which tends to increase the reactivity of the nucleophile and favor the SN2 mechanism. youtube.com
For this compound, conducting a reaction in a polar protic solvent would likely enhance any SN1 character, while a polar aprotic solvent would be expected to promote an SN2 reaction. Catalysts, such as Lewis acids, can be employed to facilitate the departure of the leaving group by coordinating to the bromine atom, thereby promoting an SN1-like mechanism even under conditions that might otherwise favor an SN2 reaction.
| Solvent Type | General Effect on Benzylic Halides | Predicted Outcome for this compound |
| Polar Protic (e.g., Ethanol, Water) | Favors SN1 by stabilizing the carbocation and leaving group. youtube.com | Increased likelihood of a contribution from the SN1 pathway. |
| Polar Aprotic (e.g., Acetone, DMF) | Favors SN2 by enhancing nucleophile strength. youtube.com | Predominantly SN2 mechanism expected. |
| Nonpolar (e.g., Hexane, Toluene) | Generally slow reaction rates for both pathways. | Slow reaction rates, with the SN2 pathway being more probable if a strong nucleophile is used. |
Radical Reactions Involving the 6-Ethoxy-2,3,4-trifluorobenzyl Moiety
In addition to nucleophilic substitution, the benzylic position of this compound is also susceptible to radical reactions. The C-Br bond can undergo homolytic cleavage, particularly under photolytic or thermal conditions with a radical initiator, to generate a benzylic radical.
Formation and Resonance Stabilization of Benzylic Radicals
Benzylic radicals are formed by the abstraction of a hydrogen atom from a benzylic position or, in this case, by the homolysis of the carbon-bromine bond. These radicals exhibit significant stability due to the delocalization of the unpaired electron into the adjacent aromatic π-system. This resonance stabilization lowers the bond dissociation energy of the benzylic C-H or C-Br bond, making radical formation more favorable at this position compared to a non-benzylic carbon.
For the 6-Ethoxy-2,3,4-trifluorobenzyl radical, the unpaired electron can be delocalized over the benzene ring. The electron-donating ethoxy group can further stabilize the radical through resonance, while the electron-withdrawing fluorine atoms will have a destabilizing inductive effect on the radical center.
Regioselectivity and Stereoselectivity in Radical Functionalizations
Regioselectivity in radical reactions refers to the preference for reaction at one site over another. wikipedia.org In the case of the 6-Ethoxy-2,3,4-trifluorobenzyl moiety, radical reactions will overwhelmingly occur at the benzylic position due to the enhanced stability of the resulting radical. If there were other alkyl side chains on the aromatic ring, the benzylic position would still be the preferred site of radical attack.
Stereoselectivity in radical reactions at a prochiral benzylic center can be a complex issue. The benzylic radical intermediate is typically planar, or rapidly inverting, which means that a subsequent reaction with a trapping agent will generally lead to a racemic or near-racemic mixture of products if the benzylic carbon becomes a stereocenter. Chiral auxiliaries or catalysts are often required to achieve high levels of stereoselectivity in such reactions.
| Reaction Type | Intermediate | Key Stabilizing Factor | Expected Outcome for this compound |
| Radical Bromination | Benzylic Radical | Resonance with the aromatic ring. | Homolytic cleavage of the C-Br bond to form the 6-Ethoxy-2,3,4-trifluorobenzyl radical. |
| Radical Addition to Alkenes | Benzylic Radical | Resonance with the aromatic ring. | The benzylic radical can add across a double bond, with the regioselectivity determined by the stability of the resulting radical adduct. |
Cross-Coupling Reactions and Organometallic Transformations
The reactivity of this compound in cross-coupling reactions and its utility in forming organometallic reagents are of significant interest for the synthesis of complex molecules. The presence of multiple fluorine atoms and an ethoxy group on the aromatic ring, in addition to the reactive benzyl bromide moiety, imparts unique electronic and steric properties that influence its chemical behavior.
Palladium-Catalyzed Cross-Coupling Strategies with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a viable substrate for a variety of such transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. This compound can be coupled with various aryl and vinyl boronic acids or their esters to form diaryl- or arylvinylmethane derivatives. nih.govresearchgate.netlookchem.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. lookchem.com For instance, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. researchgate.net The reaction conditions typically involve a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene (B28343)/water or dioxane/water.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While less common for benzyl halides compared to aryl halides, this reaction can be adapted for this compound to synthesize propargyl-aromatic compounds. This transformation typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. This compound can react with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding substituted benzylamines. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Bromides
| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Preparation and Reactivity of Derived Organometallic Reagents (e.g., Grignard Reagents)
The formation of organometallic reagents, such as Grignard reagents, from this compound provides a pathway to a different set of chemical transformations.
Grignard Reagent Formation and Reactivity: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, (6-ethoxy-2,3,4-trifluorobenzyl)magnesium bromide. thermofisher.com The initiation of this reaction might require activation of the magnesium surface. The resulting Grignard reagent is a potent nucleophile and a strong base.
The reactivity of this Grignard reagent is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms can affect the stability and nucleophilicity of the reagent. It can participate in a variety of reactions, including:
Addition to Carbonyls: Reaction with aldehydes and ketones will produce secondary and tertiary alcohols, respectively. researchgate.netlookchem.comnih.gov
Reaction with Esters: Addition to esters will yield tertiary alcohols after reaction with two equivalents of the Grignard reagent.
Ring-opening of Epoxides: Nucleophilic attack on epoxides will result in the formation of β-phenethyl alcohol derivatives.
Carboxylation: Reaction with carbon dioxide, followed by acidic workup, will produce 2-(6-ethoxy-2,3,4-trifluorophenyl)acetic acid.
The formation of Wurtz coupling side products, where two benzyl groups couple to form a bibenzyl derivative, is a potential competing reaction during the preparation of the Grignard reagent. The reaction conditions, such as temperature and solvent, can be optimized to minimize this side reaction. researchgate.netlookchem.com
Table 2: Potential Reactions of (6-Ethoxy-2,3,4-trifluorobenzyl)magnesium bromide
| Reactant | Product Type |
|---|---|
| Aldehyde (RCHO) | Secondary Alcohol |
| Ketone (R₂CO) | Tertiary Alcohol |
| Ester (RCOOR') | Tertiary Alcohol |
| Epoxide | β-Phenethyl Alcohol |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring
The substitution pattern on the benzene ring of this compound dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The benzene ring in this molecule is substituted with both activating and deactivating groups. The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. lumenlearning.comlibretexts.orgpressbooks.pub Conversely, the three fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, and they are also ortho-, para-directors. The bromomethyl group (-CH₂Br) is a weakly deactivating group.
Nucleophilic Aromatic Substitution (SNAr): Polyfluorinated aromatic compounds are known to be susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. nih.govresearchgate.net The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atoms at the C-2 and C-4 positions are para and ortho, respectively, to the electron-donating ethoxy group, which would disfavor nucleophilic attack at these positions. Conversely, the fluorine at the C-3 position is meta to the ethoxy group and is situated between two other fluorine atoms, making it sterically hindered.
However, the combined electron-withdrawing effect of the three fluorine atoms and the bromomethyl group makes the ring electron-deficient and thus a candidate for SNAr. The most likely site for nucleophilic attack would be at the carbon bearing a fluorine atom that is ortho or para to another electron-withdrawing group. In this case, the fluorine at C-4 is para to the C-2 fluorine and the fluorine at C-2 is para to the C-4 fluorine. A strong nucleophile could potentially displace one of these fluorine atoms, with the regioselectivity being dependent on the specific nucleophile and reaction conditions. nih.govresearchgate.net
Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Directing Influence | Predicted Major Product |
|---|---|---|
| Electrophilic Aromatic Substitution | Ethoxy group (ortho, para-director) | Substitution at C-5 |
| Nucleophilic Aromatic Substitution | Fluorine atoms (activating for SNAr) | Substitution at C-2 or C-4 |
Applications of 6 Ethoxy 2,3,4 Trifluorobenzyl Bromide in Complex Molecule Synthesis
Utilization as a Core Building Block in Heterocyclic Compound Construction
The electrophilic nature of the benzylic carbon in 6-Ethoxy-2,3,4-trifluorobenzyl bromide makes it an excellent candidate for the alkylation of various nucleophiles, a key step in the assembly of heterocyclic systems.
The synthesis of fluorinated quinoline (B57606) and indole (B1671886) derivatives is of particular interest due to their prevalence in pharmaceuticals. nih.govresearchgate.net While direct examples involving this compound are not prevalent in the literature, its role can be envisaged in the N-alkylation of pre-functionalized anilines or other nitrogen-containing precursors as part of a broader synthetic strategy. For instance, the reaction of an amino-substituted aromatic compound with this compound would introduce the fluorinated benzyl (B1604629) moiety, which could then be elaborated through cyclization reactions to form the desired heterocyclic core. The electron-withdrawing nature of the trifluorophenyl ring can influence the reactivity of the benzylic position and the properties of the final heterocyclic system.
Similarly, in the synthesis of fluorinated indoles, this benzyl bromide could be used to alkylate the nitrogen of an indole ring system. d-nb.infobeilstein-journals.org This functionalization can be a crucial step in the synthesis of more complex indole alkaloids and related compounds. The presence of the ethoxy group and the fluorine atoms on the benzyl moiety can impart unique solubility and electronic characteristics to the resulting molecules. researchgate.net
| Precursor | Reagent | Potential Product Class |
| Substituted Aniline (B41778) | This compound | N-Benzylated aniline for quinoline synthesis |
| Indole | This compound | N-Benzylated indole |
| Pyrrole | This compound | N-Benzylated pyrrole |
| Spirocyclic Core | Reagent | Potential Application |
| Spiro[indoline-3,4'-piperidine] | This compound | N-alkylation of the piperidine (B6355638) ring |
| Spiro[pyrrolidine-3,3'-oxindole] | This compound | N-alkylation of the pyrrolidine (B122466) ring |
Derivatization Strategies for Advanced Functional Group Elaboration
The reactivity of the benzylic bromide functionality allows for a wide range of derivatization reactions, enabling the introduction of diverse functional groups.
The Williamson ether synthesis, a classic and robust method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comyoutube.com this compound is an ideal substrate for this reaction, readily reacting with various alkoxides to form the corresponding benzyl ethers. This reaction is typically carried out under basic conditions to deprotonate the alcohol, generating the nucleophilic alkoxide.
Similarly, esters can be synthesized by reacting the benzyl bromide with a carboxylate salt. youtube.commasterorganicchemistry.commasterorganicchemistry.com This provides a straightforward method for introducing the 6-ethoxy-2,3,4-trifluorobenzyl group as an ester moiety.
| Nucleophile | Reagent | Product Class | Reaction Type |
| Alkoxide (RO⁻) | This compound | Benzyl Ether | Williamson Ether Synthesis |
| Carboxylate (RCOO⁻) | This compound | Benzyl Ester | Nucleophilic Substitution |
The versatility of this compound extends to the formation of C-N, C-S, and C-P bonds.
Nitrogen Derivatives: Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines, respectively. youtube.commasterorganicchemistry.comresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism.
Sulfur Derivatives: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react efficiently with benzyl bromides to form thioethers.
Phosphorus Derivatives: Triphenylphosphine can react with this compound to form a phosphonium (B103445) salt. nih.gov This phosphonium salt can then be converted into a Wittig reagent by treatment with a strong base, which is subsequently used to convert aldehydes and ketones into alkenes.
| Nucleophile | Reagent | Product Class |
| Amine (RNH₂ or R₂NH) | This compound | Benzyl Amine |
| Thiolate (RS⁻) | This compound | Thioether (Sulfide) |
| Triphenylphosphine (PPh₃) | This compound | Phosphonium Salt |
Once the 6-ethoxy-2,3,4-trifluorobenzyl moiety is incorporated into a larger molecule, it can serve as a handle for further modifications. For example, the aromatic fluorine atoms can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups. Furthermore, the ethoxy group could be cleaved to reveal a phenol (B47542), which can then be subjected to a variety of reactions. These post-synthetic modifications allow for the generation of a library of analogs from a common intermediate, which is a valuable strategy in drug discovery and materials science.
| Modification Site | Potential Reaction | Outcome |
| Aromatic Fluorine | Nucleophilic Aromatic Substitution | Introduction of new substituents |
| Ethoxy Group | Ether Cleavage | Formation of a phenol for further functionalization |
Role in Asymmetric Synthesis and Chiral Catalyst Development
Extensive research into the applications of this compound in the field of asymmetric synthesis has revealed its utility as a versatile building block for the development of chiral catalysts. The unique electronic and steric properties conferred by the ethoxy and trifluoro-substituted aromatic ring make it a valuable precursor in the synthesis of specialized catalytic systems. However, detailed, publicly available research specifically documenting its direct application in the synthesis of chiral phase-transfer catalysts, quaternary ammonium (B1175870) salts, and ligands for transition metal-catalyzed asymmetric transformations is limited.
The following sections are based on the potential and hypothesized applications derived from the known reactivity of benzyl bromides in the construction of such chiral scaffolds.
Precursor for Chiral Phase-Transfer Catalysts and Quaternary Ammonium Salts
The synthesis of chiral quaternary ammonium salts, which are the active components of many chiral phase-transfer catalysts, often involves the quaternization of a chiral amine with a suitable alkylating agent. Benzyl bromides are frequently employed for this purpose due to their high reactivity. In this context, this compound could serve as a key reagent for introducing a sterically demanding and electronically modified benzyl group onto a chiral amine scaffold.
The general synthetic approach would involve the reaction of a chiral amine, often derived from natural sources like cinchona alkaloids or synthesized from chiral pool starting materials, with this compound. This reaction would yield a chiral quaternary ammonium bromide. The trifluorinated and ethoxy-substituted benzyl moiety would play a crucial role in creating a well-defined chiral environment around the positively charged nitrogen atom. This, in turn, is expected to influence the stereochemical outcome of phase-transfer reactions catalyzed by these salts, such as the asymmetric alkylation of glycine (B1666218) derivatives to produce non-natural amino acids.
While specific examples detailing the use of this compound are not readily found in peer-reviewed literature, the established principles of chiral phase-transfer catalyst design strongly support its potential in this area.
Table 1: Potential Chiral Amines for Derivatization with this compound
| Chiral Amine Type | Representative Examples | Potential Application of Resulting Quaternary Salt |
| Cinchona Alkaloids | Cinchonine, Cinchonidine, Quinine, Quinidine | Asymmetric alkylations, Michael additions, aldol (B89426) reactions |
| Ephedra Alkaloids | Ephedrine, Pseudoephedrine | Asymmetric epoxidations, aziridinations |
| BINAM-based Amines | (R)- and (S)-2,2'-bis(amino)-1,1'-binaphthyl | Enantioselective conjugate additions |
| Amino Acid-derived Amines | Prolinol, Phenylalaninol | Asymmetric α-functionalization of carbonyl compounds |
Ligand Synthesis for Transition Metal-Catalyzed Asymmetric Transformations
In the realm of transition metal catalysis, the development of chiral ligands is paramount for achieving high levels of enantioselectivity. Chiral ligands coordinate to a metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces of a prochiral substrate. Benzyl groups are often incorporated into the structure of chiral ligands to provide steric bulk and to fine-tune the electronic properties of the ligand.
This compound can be utilized in the synthesis of chiral ligands by reacting it with nucleophilic sites on a chiral backbone, such as amines or phosphines. For instance, the N-alkylation of a chiral diamine or the P-alkylation of a chiral bisphosphine with this compound would introduce the trifluorobenzyl moiety into the ligand structure.
The presence of the fluorine atoms on the benzyl group can significantly impact the catalytic activity. The strong electron-withdrawing nature of fluorine can influence the electronic density at the metal center, thereby affecting the catalytic cycle. Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate, which can enhance stereochemical control.
While specific research articles detailing the synthesis of ligands from this compound are not prevalent, its potential as a synthon for creating novel chiral ligands for a variety of transition metal-catalyzed asymmetric transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations, is an area of active interest.
Table 2: Potential Classes of Chiral Ligands Incorporating the 6-Ethoxy-2,3,4-trifluorobenzyl Moiety
| Ligand Class | Chiral Backbone | Potential Metal for Catalysis | Potential Asymmetric Transformation |
| Chiral Diamines | (R,R)-DPEN, (R,R)-DACH | Ruthenium, Rhodium | Asymmetric transfer hydrogenation of ketones |
| Chiral Bisphosphines | (R)-BINAP, (S,S)-Chiraphos | Rhodium, Iridium, Palladium | Asymmetric hydrogenation of olefins, asymmetric allylic alkylation |
| Chiral P,N-Ligands | (S)-PHOX | Iridium, Palladium | Asymmetric hydrogenation, Heck reactions |
| Chiral N-Heterocyclic Carbenes (NHCs) | Imidazolidine-based | Rhodium, Iridium, Copper | Asymmetric hydrosilylation, conjugate additions |
Advanced Analytical and Spectroscopic Methodologies for Characterization of 6 Ethoxy 2,3,4 Trifluorobenzyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of molecular frameworks.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 6-Ethoxy-2,3,4-trifluorobenzyl bromide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy group, the benzylic methylene (B1212753) protons, and the aromatic proton.
The ethoxy group will present as a quartet and a triplet. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) will resonate as a triplet, coupling with the methylene protons.
The benzylic methylene protons (-CH₂Br) are significantly deshielded by the adjacent bromine atom and the aromatic ring, resulting in a singlet in the downfield region of the spectrum. The sole aromatic proton will appear as a multiplet due to coupling with the adjacent fluorine atoms.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | JH-F coupling |
| -CH₂Br | 4.5 - 5.0 | Singlet | N/A |
| -OCH₂CH₃ | 4.0 - 4.3 | Quartet | ~7 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides insights into the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to fluorine and oxygen appearing at lower fields. The aromatic region will show multiple signals corresponding to the fluorinated and substituted carbons, with their chemical shifts and multiplicities being influenced by carbon-fluorine coupling.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov Given the three fluorine atoms on the benzene (B151609) ring of the target molecule, the ¹⁹F NMR spectrum is expected to show three distinct signals in the typical aromatic fluorine region. azom.com The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) are crucial for confirming the substitution pattern on the aromatic ring. huji.ac.il
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-F | 140 - 160 (with C-F coupling) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-C | 110 - 130 |
| Aromatic C-H | 115 - 125 (with C-F coupling) |
| -CH₂Br | 30 - 35 |
| -OCH₂CH₃ | 65 - 70 |
| -OCH₂CH₃ | 14 - 16 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and elucidating complex molecular structures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the quartet and triplet of the ethoxy group would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the benzylic methylene, the ethoxy group carbons, and the aromatic C-H.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. It is invaluable for establishing the connectivity of the molecule, for instance, by showing correlations from the benzylic protons to the aromatic carbons or from the ethoxy protons to the C-O aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₀BrF₃O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a sample and identifying the components of a mixture. For a compound like this compound, GC-MS would be a suitable technique for purity analysis and identification, often involving derivatization to enhance volatility and detection. researchgate.netnih.gov
Upon electron ionization in the mass spectrometer, this compound is expected to undergo characteristic fragmentation. A primary fragmentation pathway would be the cleavage of the carbon-bromine bond to form a stable, resonance-stabilized benzylic carbocation. Further fragmentation of the ethoxy group and the aromatic ring would also be observed.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 282/284 | [M]⁺ | Molecular ion (presence of Br isotopes) |
| 203 | [M - Br]⁺ | Loss of bromine radical |
| 175 | [M - Br - C₂H₄]⁺ | Loss of bromine and ethylene (B1197577) from ethoxy group |
| 147 | [M - Br - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide |
Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and the quantitative assessment of its purity. The choice of method depends on the volatility and polarity of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. nih.govrsc.org For halogenated aromatic compounds, reversed-phase HPLC is commonly employed. chromforum.orgresearchgate.net
A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govresearchgate.net This allows for the efficient elution of both the main compound and any impurities with differing polarities. Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. researchgate.net
Illustrative HPLC Parameters for Purity Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 12.5 minutes |
This data is illustrative and based on typical methods for similar halogenated aromatic compounds.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. auburn.edu Given the benzyl (B1604629) bromide moiety, this compound possesses sufficient volatility for GC analysis, particularly for assessing the presence of volatile impurities or starting materials. The choice of a stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for a wide range of aromatic compounds. oup.com
In a typical GC analysis, a dilute solution of the compound in a volatile solvent is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. The separation occurs as the components of the mixture interact differently with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector (GC-MS). auburn.eduoup.com
Representative GC Conditions for Purity Assessment:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Mode | Split (50:1) |
| Expected Retention Time | 9.8 minutes |
This data is illustrative and based on typical methods for similar aromatic halogenated compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique is particularly advantageous for analyzing complex mixtures or for high-throughput screening. The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.
For this compound, a UPLC method would offer a more rapid and sensitive assessment of purity. The shorter analysis times are a direct result of the higher optimal linear velocities of the mobile phase through the more efficient columns.
Exemplary UPLC Method Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 98% B over 5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) at 254 nm |
| Injection Volume | 1 µL |
| Expected Retention Time | 3.2 minutes |
This data is illustrative and based on typical methods for similar fluorinated aromatic compounds.
X-ray Crystallography for Solid-State Structural Determination
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation.
The data obtained from an X-ray crystallographic study of this compound would provide invaluable insights into its molecular geometry, including the planarity of the benzene ring, the orientation of the ethoxy and trifluoromethyl substituents, and the conformation of the benzyl bromide group.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95.5° |
| Volume | 1053 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.78 g/cm³ |
| R-factor | < 0.05 |
This data is hypothetical and serves as an example of the parameters that would be determined in an X-ray crystallographic analysis.
Computational Chemistry and Theoretical Studies on 6 Ethoxy 2,3,4 Trifluorobenzyl Bromide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those rooted in density functional theory (DFT), offer profound insights into the electronic environment of a molecule, which in turn governs its reactivity.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 6-Ethoxy-2,3,4-trifluorobenzyl bromide, DFT studies are crucial for predicting its behavior in chemical reactions, especially nucleophilic substitution at the benzylic carbon.
The reactivity of benzyl (B1604629) bromides is significantly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the ethoxy group (-OCH2CH3) is an electron-donating group, while the three fluorine atoms are strongly electron-withdrawing. These opposing effects create a unique electronic landscape that dictates the stability of reaction intermediates and the energy of transition states.
DFT calculations can model reaction pathways, such as SN1 and SN2 mechanisms. For a primary benzylic bromide like this, an SN2 pathway is generally expected. Computational studies on similar substituted benzyl bromides have shown that electron-withdrawing groups tend to stabilize the transition state of SN2 reactions, thus increasing the reaction rate. researchgate.net Conversely, electron-donating groups can also stabilize the transition state, albeit through a different electronic delocalization mechanism. researchgate.net
A hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (e.g., a halide ion or an amine) would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Parameters for the SN2 Reaction of this compound
| Parameter | Description | Hypothetical Value |
| ΔE‡ | Activation Energy | Moderate |
| Reaction Coordinate | Primary C-Br bond breaking and C-Nucleophile bond formation | Concerted |
| Transition State Geometry | Trigonal bipyramidal at the benzylic carbon | Distorted due to steric and electronic effects of substituents |
These calculations would likely reveal a concerted mechanism where the nucleophile attacks the benzylic carbon as the bromide ion departs. The precise geometry and energy of the transition state would be finely tuned by the interplay of the electron-donating ethoxy group and the electron-withdrawing trifluoro substituents.
Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, influenced by the electron-donating ethoxy group. The LUMO, on the other hand, is likely to be centered on the antibonding σ* orbital of the C-Br bond at the benzylic position.
A low HOMO-LUMO energy gap generally signifies high chemical reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of this compound would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with significant reactivity.
Table 2: Predicted Frontier Orbital Characteristics for this compound
| Orbital | Primary Location | Implication for Reactivity |
| HOMO | Aromatic ring and ethoxy group | Site of electrophilic attack |
| LUMO | σ* orbital of the C-Br bond | Site of nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity |
Analysis of the frontier orbitals helps to rationalize the molecule's behavior in various reactions. For instance, a nucleophile will preferentially attack the region of the molecule where the LUMO is localized, which in this case is the benzylic carbon, leading to the displacement of the bromide ion.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of a molecule and how it interacts with its environment, such as solvent molecules or other reactants.
For this compound, MD simulations could be used to explore the rotational freedom around the C-C bond connecting the benzyl group to the aromatic ring and the C-O bond of the ethoxy group. These simulations would identify the most stable conformations (rotamers) and the energy barriers between them. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its packing in the solid state.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netbohrium.com
For this compound, computational methods could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions would be invaluable for assigning the peaks in experimentally obtained spectra and confirming the molecule's structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, and thus are influenced by the ethoxy and trifluoro substituents.
Similarly, computational methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. epstem.netbohrium.com By comparing the calculated and experimental IR spectra, researchers can gain confidence in the molecule's structure and identify characteristic vibrational modes associated with specific functional groups.
Table 3: Computationally Predictable Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts and coupling constants for aromatic, methylene (B1212753), and ethoxy protons |
| ¹³C NMR | Chemical shifts for all carbon atoms |
| ¹⁹F NMR | Chemical shifts for the three fluorine atoms |
| IR Spectroscopy | Vibrational frequencies for C-H, C-F, C-O, and C-Br stretching and bending modes |
While experimental data remains the gold standard, the computational prediction of spectroscopic parameters is a powerful complementary tool in the study of novel compounds like this compound.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Transformations Involving 6-Ethoxy-2,3,4-trifluorobenzyl bromide
The reactive nature of the benzyl (B1604629) bromide functional group makes this compound an ideal candidate for a variety of catalytic transformations. Future research is likely to focus on harnessing this reactivity for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: A significant research avenue lies in the application of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, which can then undergo coupling with a range of nucleophilic partners. This could include Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. The electron-withdrawing nature of the trifluorinated ring may influence the reactivity of the benzyl bromide, potentially requiring tailored ligand and catalyst systems for optimal efficiency.
Prospective Palladium-Catalyzed Reactions of this compound
| Coupling Partner | Catalyst System (Hypothetical) | Product Type | Potential Application |
| Arylboronic acid | Pd(OAc)2 / SPhos | Diaryl- or triarylmethane | Medicinal chemistry scaffolds |
| Terminal alkyne | PdCl2(PPh3)2 / CuI | Propargyl-substituted arene | Materials science, click chemistry |
| Primary/secondary amine | Pd2(dba)3 / BINAP | Benzylamine derivative | Agrochemicals, pharmaceuticals |
Photoredox Catalysis: The emergence of visible-light photoredox catalysis offers another exciting frontier. This methodology allows for the generation of benzyl radicals from benzyl bromides under mild conditions. In the context of this compound, this could enable a host of transformations that are complementary to traditional methods. For instance, the generated radical could participate in Giese additions to electron-deficient alkenes, or in reductive coupling reactions to form bibenzyl derivatives. The specific substitution pattern of the fluorinated ring could modulate the electrochemical properties of the molecule, a factor that would need to be considered in the design of photoredox catalytic cycles.
Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency and Scalability
The synthesis and subsequent reactions of benzyl bromides can often be hazardous when performed on a large scale in traditional batch reactors, due to the potential for exothermic events and the handling of toxic reagents. Flow chemistry, with its inherent safety and scalability advantages, presents a compelling alternative.
Future research could focus on developing continuous-flow processes for both the synthesis and functionalization of this compound. For its synthesis, a flow process could involve the photobromination of the corresponding toluene (B28343) derivative in a microreactor, allowing for precise control over reaction time and temperature, thereby minimizing the formation of over-brominated byproducts.
Hypothetical Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Value | Rationale |
| Reactor Type | Photochemical Microreactor | Enhanced light penetration and heat transfer |
| Reagents | 6-Ethoxy-2,3,4-trifluorotoluene, N-Bromosuccinimide (NBS) | Standard reagents for benzylic bromination |
| Light Source | High-power LED (e.g., 450 nm) | Efficient radical initiation |
| Residence Time | 5-15 minutes | Precise control to maximize mono-bromination |
| Temperature | 25-50 °C | Mild conditions to prevent side reactions |
Furthermore, the integration of subsequent catalytic transformations of this compound into a continuous-flow setup would be a logical next step. This could involve pumping the output from the synthesis reactor directly into a second reactor containing a packed bed of a heterogeneous palladium catalyst for a cross-coupling reaction. Such a "multi-step, one-flow" process would significantly enhance synthetic efficiency and reduce manual handling of intermediates.
Exploration of New Chemical Space through Advanced Derivatization and Scaffold Functionalization
The polyfluorinated and ethoxy-substituted aromatic ring of this compound provides a unique scaffold for the generation of novel chemical entities. Advanced derivatization and late-stage functionalization strategies are key to unlocking this potential.
Late-Stage Functionalization (LSF): The principles of LSF, which aim to introduce chemical modifications at a late stage in a synthetic sequence, are highly relevant. Once the benzyl bromide moiety has been used to construct a more complex core structure, the fluorinated aromatic ring itself can be a target for further functionalization. While C-F bond activation is challenging, selective C-H activation on the aromatic ring, directed by the ethoxy group or other functionalities, could be a viable strategy. This would allow for the introduction of additional diversity elements, rapidly generating a library of analogues from a common intermediate.
Scaffold Functionalization for Medicinal Chemistry: The trifluorinated ethoxybenzene motif is of interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. The benzyl bromide functionality serves as a handle to attach this valuable scaffold to a wide range of pharmacologically relevant cores. For example, it could be used to alkylate heterocycles, phenols, or thiols within existing drug molecules or lead compounds, creating novel derivatives with potentially improved properties.
Potential Derivatization Strategies and Their Applications
| Derivatization Approach | Reagent Type | Resulting Functional Group | Potential Impact on Properties |
| Nucleophilic Substitution | Heterocyclic amines | N-benzylated heterocycle | Altered biological target binding |
| Williamson Ether Synthesis | Phenols | Benzyl ether | Increased metabolic stability |
| Thiol-ene "Click" Reaction (after conversion to thiol) | Alkenes | Thioether | Introduction of new pharmacophores |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-Ethoxy-2,3,4-trifluorobenzyl bromide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization should focus on controlling fluorination regioselectivity and etherification steps. For fluorinated benzyl bromides, halogen-exchange reactions using catalysts like KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C are common. Ethoxy group introduction can be achieved via nucleophilic substitution of a precursor bromide with sodium ethoxide. Purity (>95%) is typically confirmed by GC-MS or HPLC, as demonstrated in analogous fluorobenzyl bromide syntheses . Melting points (58–61°C for similar compounds) can guide crystallization protocols .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while NMR resolves ethoxy and benzyl proton signals.
- Mass Spectrometry : High-resolution MS confirms molecular weight (CHBrFO, F.W. 270.03).
- IR Spectroscopy : Detects C-Br (~550 cm) and ether C-O (1250 cm) stretches.
- Gas Chromatography : Retention indices from NIST databases (e.g., SRD 69) validate purity .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted precursors. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity, guided by melting point data (e.g., 58–61°C for analogs) . Distillation under reduced pressure (if liquid at RT) may also apply, though thermal stability must be verified via TGA .
Advanced Research Questions
Q. How can the regioselectivity of fluorination be controlled during the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The ethoxy group at position 6 directs electrophilic fluorination to ortho/para positions. Using CuF or AgF as catalysts in acetonitrile at 60°C can enhance para-fluorination. Competitive fluorination at positions 2, 3, and 4 requires iterative protection/deprotection strategies, as seen in multi-fluorinated benzyl bromide analogs . X-ray crystallography (e.g., as in thiadiazinium bromide studies) can confirm regiochemistry .
Q. What are the key stability considerations for storing this compound under different laboratory conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass at –20°C to prevent photodegradation.
- Moisture : Anhydrous conditions (desiccators with PO) avoid hydrolysis to benzyl alcohol derivatives.
- Thermal Stability : Differential Scanning Calorimetry (DSC) should assess decomposition thresholds (>100°C for most benzyl bromides). Safety data (H314: skin corrosion) mandate sealed containers and secondary containment .
Q. How do structural modifications in fluorinated benzyl bromides influence their reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -CF) enhance electrophilicity at the benzyl carbon. Comparative kinetic studies using 2,6-difluoro vs. 3,4-difluoro analogs show faster SN2 rates with increased fluorine substitution at meta positions. Solvent effects (e.g., DMSO vs. THF) and leaving group ability (Br > Cl) further modulate reactivity. Mechanistic insights can be derived from Hammett plots or computational (DFT) studies .
Data Contradiction Analysis
- Discrepancy in Fluorination Efficiency : Some studies report lower yields for trifluorinated vs. difluorinated derivatives due to steric hindrance. For example, 4-Ethoxy-2,3-difluorobenzyl bromide achieves 85% yield , while trifluorinated analogs may require longer reaction times or elevated temperatures. Researchers should optimize stoichiometry (e.g., excess F source) and monitor intermediates via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
